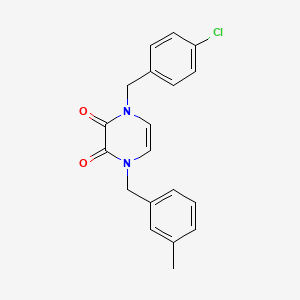
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Olmesartan medoxomil, which is a drug used to treat high blood pressure. However,
作用机制
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves the inhibition of the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. This leads to the dilation of blood vessels and the reduction of blood pressure. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its high potency and selectivity, as well as its well-characterized pharmacological effects. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for the research on 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione. One potential direction is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis method of this compound can be further optimized to improve the yield and purity of the final product.
合成方法
The synthesis method of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves several steps, including the reaction between the 4-chlorobenzyl chloride and 3-methylbenzylamine to form the intermediate compound. This is followed by the reaction between the intermediate compound and diethyl oxalate to form the final product. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
科学研究应用
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has shown potential as an antihypertensive drug and has been used to treat hypertension in clinical trials. Additionally, this compound has been used in the development of other drugs, such as Olmesartan, which is a prodrug of this compound.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-3-2-4-16(11-14)13-22-10-9-21(18(23)19(22)24)12-15-5-7-17(20)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACJIPXOBYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

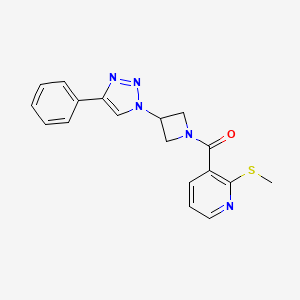
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)
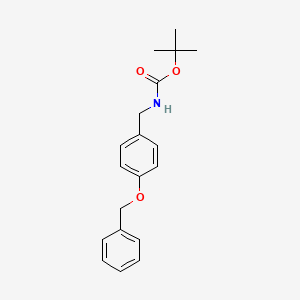

![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)
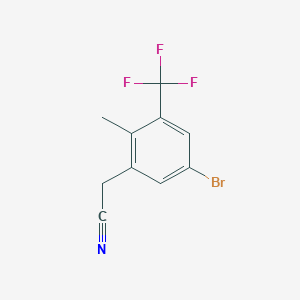
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)

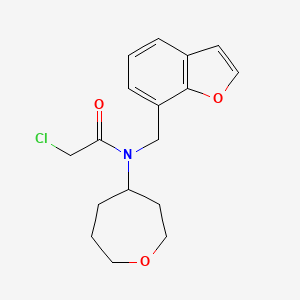
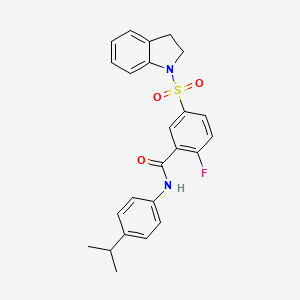
![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
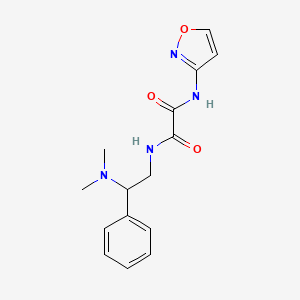
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
